2,4-dichloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-5-methylbenzenesulfonamide
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Overview
Description
2,4-dichloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H15Cl2NO3S2 and its molecular weight is 380.3. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties The compound has been involved in studies focusing on the synthesis of heterocyclic compounds. For instance, Catsoulacos and Camoutsis (1976) described the synthesis of N-substituted 4,5-dihydro-7,8-dimethoxybenzothiazepin-3-one 1,1-dioxides, showcasing the compound's role in the development of new chemical entities with potential biological activity. This work exemplifies the compound's utility in creating complex chemical structures through multi-step synthetic processes Catsoulacos & Camoutsis, 1976.
Medicinal Chemistry and Biological Activity In medicinal chemistry, the compound has been a precursor in the synthesis of derivatives with significant biological activities. Żołnowska et al. (2018) synthesized novel derivatives that inhibited human carbonic anhydrase isozymes, showing anticancer activity and providing insights into molecular interactions within biological systems. This research highlights the compound's potential in the design and discovery of new therapeutic agents with specific mechanisms of action Żołnowska et al., 2018.
Material Science and Catalysis Additionally, the compound's derivatives have been explored for their applications in materials science and catalysis. For example, Labinger et al. (1993) investigated the oxidation of hydrocarbons by aqueous platinum salts, detailing the selective oxidation processes facilitated by sulfonamide derivatives. This study underscores the compound's relevance in developing novel catalytic systems for chemical transformations Labinger et al., 1993.
Mechanism of Action
Target of Action
The compound belongs to the group of sulfonamides . Sulfonamides are known to interact with a variety of genes and proteins, but their primary targets are often enzymes involved in critical biochemical pathways .
Mode of Action
Sulfonamides typically work by inhibiting the function of their target enzymes, leading to disruption of the biochemical pathways in which these enzymes play a role .
Biochemical Pathways
Given that it is a sulfonamide, it is likely to affect pathways involving the enzymes it targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its effectiveness .
Result of Action
The inhibition of target enzymes by sulfonamides typically disrupts critical biochemical pathways, potentially leading to various cellular effects .
Action Environment
Such factors could include pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
2,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3S2/c1-8-3-4-21-14(8)12(18)7-17-22(19,20)13-5-9(2)10(15)6-11(13)16/h3-6,12,17-18H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLJYAQIEIWSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.